2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzofuran, azetidine, pyrazole, and pyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in its structure. For example, the sulfonyl group is a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and solubility .Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing novel compounds related to the given chemical structure, highlighting its significance in medicinal chemistry. Research efforts involve the synthesis of phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, aiming to evaluate their antimicrobial activities (Kumar et al., 2007). Similarly, efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety demonstrate the compound's utility in creating antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Biological Activities
Research into the biological activities of compounds structurally similar or related to the given chemical has yielded promising results. For instance, the synthesis of novel 1,4-benzothiazine derivatives and their investigation for antimicrobial activities shed light on their potential in combating bacterial infections (Dabholkar & Gavande, 2016). Additionally, the creation of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and their assessment for antimicrobial efficacy underline the compound's significance in developing new antimicrobial agents (Shah et al., 2014).
Mechanism of Action
Target of Action
The compound “2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” contains a benzofuran moiety. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biological pathways due to their broad-spectrum biological activities .
Result of Action
Benzofuran compounds are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Given the biological activities of similar benzofuran compounds, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-14-9-15(2)26(22-14)20-5-6-21(27)25(23-20)13-16-11-24(12-16)31(28,29)18-3-4-19-17(10-18)7-8-30-19/h3-6,9-10,16H,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJSDCZVTGSIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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